3,4,3'-Trimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,3’-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,3’-Trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with methyl groups using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 3,4,3’-Trimethyl-1,1’-biphenyl often utilizes the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Types of Reactions:
Oxidation: 3,4,3’-Trimethyl-1,1’-biphenyl can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated or nitro-substituted biphenyls.
Scientific Research Applications
3,4,3’-Trimethyl-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,4,3’-Trimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
3,4-Dimethyl-1,1’-biphenyl: Lacks one methyl group compared to 3,4,3’-Trimethyl-1,1’-biphenyl.
3,3’,4,4’-Tetramethyl-1,1’-biphenyl: Contains an additional methyl group on each aromatic ring.
3-Methyl-1,1’-biphenyl: Contains only one methyl group on the biphenyl structure.
Uniqueness: 3,4,3’-Trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2-dimethyl-4-(3-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(9-11)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZQPBJINMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.